molecular formula C24H30N2O4 B4996757 N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide

N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide

Cat. No. B4996757
M. Wt: 410.5 g/mol
InChI Key: IHOHZADYJRHFAY-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAP belongs to a class of compounds known as piperidine derivatives, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is a protein that is involved in a wide range of cellular processes, including cell survival, differentiation, and signaling. This compound has been found to increase the expression of sigma-1 receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are two key factors that contribute to the development of neurodegenerative diseases. This compound has also been found to improve mitochondrial function, which is essential for cellular energy production.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide. One area of research is the development of more potent and selective sigma-1 receptor modulators. This could lead to the development of more effective treatments for neurodegenerative diseases. Another area of research is the investigation of the effects of this compound on other cellular processes, such as autophagy and protein folding. This could provide insights into the broader biological effects of this compound and its potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide involves the reaction of 3-methoxyphenylacetic acid with 4-piperidone, followed by reduction with sodium borohydride and acylation with 3-methoxybenzoyl chloride. The resulting product is this compound, which is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-[1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-29-21-7-3-5-19(15-21)16-24(28)26-13-11-18(12-14-26)9-10-23(27)25-20-6-4-8-22(17-20)30-2/h3-8,15,17-18H,9-14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOHZADYJRHFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)CCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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